molecular formula C4H7ClO2 B12407464 2-Chlorobutanoic acid-d6

2-Chlorobutanoic acid-d6

Cat. No.: B12407464
M. Wt: 128.59 g/mol
InChI Key: RVBUZBPJAGZHSQ-LIDOUZCJSA-N
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Description

2-Chlorobutanoic acid-d6 is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 128.59 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClO2

Molecular Weight

128.59 g/mol

IUPAC Name

2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D

InChI Key

RVBUZBPJAGZHSQ-LIDOUZCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)Cl

Canonical SMILES

CCC(C(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobutanoic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 2-Chlorobutanoic acid-d6. This deuterated analogue of 2-chlorobutanoic acid serves as a crucial internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies, particularly in the investigation of chlorinated fatty acids and their roles in various physiological and pathological processes.

Core Chemical Properties

This compound is a stable isotope-labeled version of 2-chlorobutanoic acid, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a mass shift that allows for its clear differentiation from the endogenous, non-labeled compound in biological matrices, without significantly altering its chemical behavior.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Chemical Name This compoundN/A
Synonyms (±)-2-Chlorobutyric-2,3,3,4,4,4-d6 AcidN/A
CAS Number 1219802-13-7[1]
Molecular Formula C₄HD₆ClO₂[2]
Molecular Weight 128.59 g/mol [2]
Exact Mass 128.051117 u[2]
Isotopic Purity ≥98 atom % D[1]
Chemical Purity ≥98%[1]
Appearance Colorless to pale yellow liquid[3]

Table 2: Estimated Physical Properties (based on non-deuterated 2-Chlorobutanoic Acid)

PropertyValueReference
Density ~1.2 g/cm³[2][4]
Boiling Point ~203 °C at 760 mmHg[2][4]
Flash Point ~77 °C[2]
Solubility Soluble in water and organic solvents[3]
LogP 0.83[2]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the deuteration of a suitable precursor followed by chlorination. One general and efficient method for preparing α-deuterated carboxylic acids is through the hydrogen-deuterium exchange and decarboxylation of a corresponding malonic acid derivative in the presence of deuterium oxide (D₂O).

Protocol: Synthesis via Deuteration and Chlorination

  • Deuteration of Diethyl Ethylmalonate:

    • To a solution of diethyl ethylmalonate in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., argon).

    • Stir the mixture for 30 minutes to form the enolate.

    • Add deuterium oxide (D₂O) dropwise to the reaction mixture and allow it to warm to room temperature.

    • Stir for 12-24 hours to ensure complete H/D exchange at the α-position.

    • Quench the reaction by carefully adding DCl in D₂O until the solution is acidic.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl ethyl-d-malonate.

  • Hydrolysis and Decarboxylation to Butanoic Acid-d2:

    • Reflux the diethyl ethyl-d-malonate with a solution of potassium hydroxide (B78521) in D₂O/ethanol-d6 for 4-6 hours.

    • Cool the reaction mixture and acidify with concentrated DCl in D₂O.

    • Heat the mixture to reflux to effect decarboxylation, yielding butanoic-2-d acid.

  • Synthesis of Butanoic Acid-d6 (Alternative Starting Material):

    • Commercially available butanoic acid-d7 can be used as a starting material for a more direct synthesis, bypassing the need for initial deuteration steps.

  • α-Chlorination (Hell-Volhard-Zelinsky Reaction):

    • To butanoic acid-d6 (or the synthesized butanoic-2-d acid which will undergo further H/D exchange under reaction conditions if not fully deuterated), add a catalytic amount of red phosphorus.

    • Slowly add chlorine gas (Cl₂) or thionyl chloride (SOCl₂) to the mixture while stirring and gently heating.

    • The reaction is typically carried out in the absence of a solvent.

    • Continue the reaction until the evolution of HCl gas ceases.

    • Carefully add D₂O to the reaction mixture to hydrolyze the intermediate acid chloride.

    • Purify the resulting this compound by distillation under reduced pressure.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure and isotopic enrichment of this compound.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). Add a drop of D₂O to exchange the acidic proton of the carboxylic acid, which simplifies the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. The absence or significant reduction of proton signals corresponding to the butanoic acid backbone will confirm successful deuteration. Residual proton signals can be used to quantify the isotopic purity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will show characteristic splitting patterns due to coupling with deuterium (C-D coupling), providing further evidence of deuteration. The chemical shifts will be slightly different from the non-deuterated compound due to isotope effects.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

2. Mass Spectrometry (MS)

MS is the primary technique for utilizing this compound as an internal standard.

Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). For use as an internal standard, spike a known amount into biological samples (e.g., plasma, tissue homogenates) prior to extraction.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

  • LC-MS Method:

    • Develop a reverse-phase LC method to separate 2-chlorobutanoic acid from other matrix components. A C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid is a common starting point.

    • Set the mass spectrometer to operate in negative ion mode for the detection of the deprotonated molecule [M-H]⁻.

    • Acquire data in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for the [M-H]⁻ of this compound is approximately 127.04.

    • For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. The fragmentation pattern can be determined by tandem mass spectrometry (MS/MS). The presence of the chlorine atom will result in a characteristic isotopic pattern ([M+2] peak at approximately 32% of the M peak), which aids in identification.

Application in Research

This compound is primarily used as an internal standard in quantitative bioanalytical methods for the determination of endogenous or xenobiotic 2-chlorobutanoic acid and other related chlorinated fatty acids. These compounds are of interest as they can be formed in vivo through the action of myeloperoxidase in inflammatory conditions and have been implicated in various pathologies.

G BS Biological Sample (e.g., Plasma, Tissue) IS Spike with This compound (Internal Standard) BS->IS Ext Liquid-Liquid or Solid-Phase Extraction IS->Ext LC Liquid Chromatography (Separation) Ext->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant PK Pharmacokinetic Modeling Quant->PK Met Metabolic Profiling Quant->Met G cluster_pathway Hypothetical Role in Inflammatory Processes MPO Myeloperoxidase (MPO) (in Neutrophils) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl ChloroFA Chlorinated Fatty Acids (e.g., 2-Chlorobutanoic Acid) HOCl->ChloroFA UnsatFA Unsaturated Fatty Acids (in cell membranes) UnsatFA->ChloroFA reacts with Inflam Pro-inflammatory Signaling ChloroFA->Inflam may contribute to

References

In-Depth Technical Guide: Molecular Weight of 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed calculation for the molecular weight of 2-Chlorobutanoic acid-d6, a deuterated isotopologue of 2-Chlorobutanoic acid. This information is crucial for researchers and scientists in drug development and metabolic studies where isotopic labeling is utilized.

Molecular Composition and Isotopic Substitution

2-Chlorobutanoic acid has a molecular formula of C₄H₇ClO₂.[1][2][3] The deuterated form, this compound, is synthesized by replacing six of the seven hydrogen (¹H) atoms with their stable isotope, deuterium (B1214612) (²H or D). This substitution results in a molecular formula of C₄HD₆ClO₂.

Calculation of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The key to this calculation is using the atomic weight of deuterium instead of protium (B1232500) (standard hydrogen) for the six substituted positions.

The standard molecular weight of 2-Chlorobutanoic acid is approximately 122.55 g/mol .[1][2][3][4][5] The atomic weight of deuterium is approximately 2.014 atomic mass units (amu).[6][7][8][9]

The calculation proceeds as follows:

  • Start with the molecular weight of the non-deuterated 2-Chlorobutanoic acid (C₄H₇ClO₂).

  • Subtract the mass of the six hydrogen atoms that are replaced.

  • Add the mass of the six deuterium atoms that are introduced.

Table 1: Atomic and Molecular Weights

ComponentStandard Molecular Weight ( g/mol )
2-Chlorobutanoic acid (C₄H₇ClO₂)122.550[1][3]
Hydrogen (H)1.008
Deuterium (D)2.014[7][8]

Table 2: Calculation of this compound Molecular Weight

StepCalculationResult ( g/mol )
1. Mass of 6 Hydrogen atoms6 * 1.0086.048
2. Mass of 6 Deuterium atoms6 * 2.01412.084
3. Molecular Weight of this compound(122.550 - 6.048) + 12.084128.586

The calculated molecular weight of this compound is approximately 128.59 g/mol .

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of the deuterated compound.

A Start with Molecular Weight of 2-Chlorobutanoic Acid (C₄H₇ClO₂) B Identify Number of Substituted Hydrogens (6) A->B C Subtract Mass of 6 Hydrogen Atoms B->C D Add Mass of 6 Deuterium Atoms B->D E Final Molecular Weight of This compound (C₄HD₆ClO₂) C->E D->E

Calculation workflow for the molecular weight of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The exact molecular weight may vary slightly based on the specific isotopic purity of the material.

References

2-Chlorobutanoic acid-d6 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Purification of 2-Chlorobutanoic acid-d6

This technical guide provides a comprehensive overview of a feasible synthetic route and purification process for this compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and isotopic labeling studies. This guide details the experimental methodology, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is the deuterated isotopologue of 2-chlorobutanoic acid. The incorporation of deuterium (B1214612) atoms can be a valuable tool in drug discovery and development, primarily for studying pharmacokinetic and metabolic profiles of drug candidates[1]. The synthesis of this labeled compound can be achieved by adapting classical organic reactions to a deuterated starting material. This guide outlines a robust method for the synthesis of this compound, commencing with the commercially available Butyric acid-d7. The alpha-chlorination is accomplished via the Hell-Volhard-Zelinsky reaction, a well-established method for the selective halogenation of the α-carbon of a carboxylic acid[2][3][4][5][6].

Synthesis of this compound

The proposed synthesis involves the direct α-chlorination of Butyric acid-d7 using a chlorinating agent in the presence of a phosphorus catalyst. The Hell-Volhard-Zelinsky reaction is the method of choice for this transformation[3][7].

Reaction Scheme:

CD₃(CD₂)₂CO₂H + Cl₂ --(PCl₃)--> CD₃(CD₂)₂CDClCO₂H + HCl

Starting Material: Butyric acid-d7 (CAS: 73607-83-7)[8][9][10] Product: this compound (CAS: 1219802-13-7)[1][11]

Experimental Protocol

This protocol is adapted from established procedures for the Hell-Volhard-Zelinsky chlorination of butanoic acid[2][12][13].

Materials:

  • Butyric acid-d7 (CD₃(CD₂)₂CO₂H)

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place Butyric acid-d7 and a catalytic amount of phosphorus trichloride.

  • Chlorination: Heat the mixture gently. Slowly bubble chlorine gas through the reaction mixture. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reaction.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to hydrolyze the intermediate acyl chloride.

  • Extraction: Extract the product into anhydrous diethyl ether.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by fractional distillation to obtain high-purity this compound[12][14].

Experimental Protocol

Equipment:

  • Fractional distillation apparatus

Procedure:

  • Set up the fractional distillation apparatus.

  • Carefully transfer the crude this compound into the distillation flask.

  • Heat the flask and collect the fraction corresponding to the boiling point of 2-Chlorobutanoic acid. The boiling point of the non-deuterated analog is reported as 90-92 °C at 12 mmHg[12].

Data Presentation

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

ParameterValueReference
Starting Material
NameButyric acid-d7[8][9][10]
CAS Number73607-83-7[8][9][10]
Molecular FormulaC₄HD₇O₂[8]
Molecular Weight95.15 g/mol
Product
NameThis compound[1][11]
CAS Number1219802-13-7[1][11]
Molecular FormulaC₄HD₆ClO₂[1]
Molecular Weight128.587 g/mol [1]
Reaction Parameters
Typical Yield70-85%[2]
Purity after Distillation>99%[14]
Physical Properties
Boiling Point (non-deuterated)90-92 °C @ 12 mmHg[12]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Butyric acid-d7 + PCl3 (cat.) Chlorination Chlorination with Cl2 Start->Chlorination Workup Aqueous Work-up Chlorination->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Physical characteristics of 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Characteristics of 2-Chlorobutanoic acid-d6

This technical guide provides a comprehensive overview of the known physical characteristics of this compound (CAS No. 1219802-13-7). Designed for researchers, scientists, and professionals in drug development, this document summarizes key physical data, outlines general experimental protocols for their determination, and presents a logical workflow for physical property characterization. Given that this compound is the deuterium-labeled version of 2-Chlorobutanoic acid, data for the non-deuterated analogue (CAS No. 4170-24-5) is also provided for comparative purposes.

Data Presentation

The quantitative physical data for this compound and its non-deuterated counterpart are summarized in the tables below. These tables facilitate a clear comparison of the known properties of each compound.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 1219802-13-7[1][2]
Molecular Formula C₄D₆HClO₂[2]
Molecular Weight 128.587 g/mol [1][2]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 203.2 ± 13.0 °C at 760 mmHg[1]
Melting Point N/A[1]
Flash Point 76.7 ± 19.8 °C[1]

Table 2: Physical Properties of 2-Chlorobutanoic acid (Non-Deuterated)

PropertyValueSource
CAS Number 4170-24-5[3][4][5][6][7]
Molecular Formula C₄H₇ClO₂[3][4][5][8]
Molecular Weight 122.55 g/mol [3][4][5][9]
Appearance Colorless to pale yellow liquid[8][10]
Density 1.190 g/mL at 20 °C[3][11][12]
Boiling Point 90-92 °C at 12 mmHg[3][11][12]
Melting Point -16 °C[13]
Solubility Soluble in water[8][11]
Refractive Index 1.439 at 20 °C[3]
pKa 2.84 at 18 °C in water[13]

Experimental Protocols

2.1 Determination of Melting Point

The melting point of a substance is determined using a melting point apparatus.

  • Apparatus: Capillary tube melting point apparatus.

  • Procedure:

    • A small, dry sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

2.2 Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure.

  • Apparatus: Distillation apparatus or a specialized boiling point apparatus (e.g., Thiele tube).

  • Procedure (Distillation Method):

    • The liquid is placed in a distillation flask with boiling chips.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The liquid is heated until it boils and its vapor condenses on the thermometer.

    • The constant temperature recorded during the distillation of the liquid is the boiling point at that pressure. For pressure-sensitive compounds, boiling points are often reported at reduced pressures (e.g., 12 mmHg).[3][11][12]

2.3 Determination of Density

The density of a liquid is typically measured using a pycnometer or a digital density meter.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it).

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and weighed again.

    • Finally, the pycnometer is filled with a reference liquid of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated from these weights and the known density of the reference liquid.

2.4 Determination of Solubility

Solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

  • Procedure:

    • A known volume of the solvent (e.g., water) is placed in a flask.

    • Small, measured amounts of the solute are added incrementally with constant stirring.

    • The addition is stopped when a saturated solution is formed (i.e., no more solute dissolves).

    • The total mass of the dissolved solute is used to calculate the solubility, often expressed in g/L.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Physical Characterization Workflow A Sample Acquisition (this compound) B Purity Analysis (e.g., GC-MS, NMR) A->B C Determination of Physical Constants B->C D Melting Point Analysis C->D E Boiling Point Analysis C->E F Density Measurement C->F G Solubility Assay C->G H Data Compilation & Reporting D->H E->H F->H G->H

Caption: Generalized workflow for physical property determination.

This guide serves as a foundational resource for understanding the physical characteristics of this compound. The provided data and general methodologies are intended to support further research and application of this compound in various scientific domains.

References

In-Depth Technical Guide: 2-Chlorobutanoic acid-d6 Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for 2-Chlorobutanoic acid-d6, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document leverages data from its non-deuterated analogue, 2-Chlorobutanoic acid, for hazard and safety information. It is standard practice to assume similar reactivity and toxicity, as deuterium (B1214612) substitution typically does not significantly alter the chemical's hazardous properties.

Core Chemical and Physical Properties

The following tables summarize the known quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1219802-13-7[1][2]
Molecular Formula C4HD6ClO2[1]
Molecular Weight 128.587 g/mol [1][2]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 203.2 ± 13.0 °C at 760 mmHg[1]
Flash Point 76.7 ± 19.8 °C[1]
Exact Mass 128.051117 u[1]
LogP 0.83[1]
Vapor Pressure 0.1 ± 0.8 mmHg at 25°C[1]
Index of Refraction 1.447[1]
Purity 98 atom % D, min 98% Chemical Purity[2]

Table 2: Physical and Chemical Properties of 2-Chlorobutanoic acid (non-deuterated)

PropertyValue
CAS Number 4170-24-5[3]
Molecular Formula C4H7ClO2[4][5]
Molecular Weight 122.55 g/mol [6]
Appearance Light yellow liquid[3]
Boiling Point 90 - 92 °C[3]
Flash Point 112 °C[3]
Melting Point -16 °C[4]
pKa 2.84 (18°C, water)[4]

Hazard Identification and Classification

The hazard information presented below is based on the non-deuterated 2-Chlorobutanoic acid and should be considered applicable to the deuterated form.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6]

  • H318: Causes serious eye damage.

  • May cause respiratory irritation.[3]

GHS Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Safety Protocols

The following protocols are generalized from the safety data sheets of 2-Chlorobutanoic acid and represent best practices for handling this and similar corrosive chemical compounds.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. The following diagram illustrates the necessary equipment when handling corrosive materials like this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat gloves Chemical Resistant Gloves goggles Safety Goggles face_shield Face Shield (if splash risk) researcher Researcher handling Handling Corrosive Chemical researcher->handling handling->labcoat handling->gloves handling->goggles handling->face_shield

Caption: Required PPE for handling corrosive chemicals.

Spill Response Protocol

In the event of a spill, a structured response is crucial to mitigate hazards. The following workflow outlines the necessary steps.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect and Place in Sealed Container contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for chemical spill response.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Call a physician immediately.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Call a physician immediately.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[3]

The logical flow of first aid response is depicted below.

First_Aid_Response cluster_actions Immediate Actions exposure Exposure Occurs assess Assess Type of Exposure exposure->assess eye Eye Contact: Rinse for 15 min assess->eye Eyes skin Skin Contact: Wash with water for 15 min assess->skin Skin inhalation Inhalation: Move to fresh air assess->inhalation Inhaled ingestion Ingestion: Rinse mouth, Do NOT induce vomiting assess->ingestion Swallowed seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: First aid response to chemical exposure.

Handling and Storage

  • Handling: Wear personal protective equipment. Do not get in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe vapors or spray mist. Do not ingest.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[3]

Toxicological and Ecological Information

  • Mutagenic/Reproductive/Developmental Effects: No information available.[3]

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]

  • Ecotoxicity: Do not empty into drains.[3]

  • Persistence and Degradability: Persistence is unlikely based on information available.[3]

  • Bioaccumulation: No information available.[3]

This guide is intended to provide essential safety information for this compound. Users should always consult the most current and specific Safety Data Sheet available and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Chlorobutanoic acid-d6 in EPA Method 552.3

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of 2-Chlorobutanoic acid-d6 as a surrogate standard in the U.S. Environmental Protection Agency (EPA) Method 552.3. This method is designed for the determination of haloacetic acids (HAAs) and dalapon (B104946) in drinking water by liquid-liquid microextraction, derivatization, and gas chromatography with electron capture detection. The use of a deuterated surrogate like this compound is advantageous as it is unlikely to be present in environmental samples and can provide a more accurate assessment of method performance.

Scope and Application

This protocol is intended for researchers, scientists, and analytical laboratory professionals involved in the analysis of drinking water for regulated disinfection byproducts. EPA Method 552.3 is a performance-based method, and the use of alternative surrogates such as this compound is permissible provided that the quality control requirements outlined in the method are met.[1]

Summary of Method

A 40 mL water sample is acidified to a pH of 0.5 or less.[2] The sample is then extracted with 4 mL of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) containing an internal standard (e.g., 1,2,3-trichloropropane) and the surrogate, this compound.[2] The haloacetic acids, now partitioned into the organic phase, are converted to their methyl esters through the addition of acidic methanol (B129727) and subsequent heating.[2] A concentrated aqueous sodium sulfate (B86663) solution is added to separate the methylated haloacetic acids into the solvent phase.[2] The extract is then neutralized with a saturated sodium bicarbonate solution, and an aliquot is analyzed by gas chromatography with an electron capture detector (GC-ECD).[2]

Reagents and Standards

3.1 Reagents

  • Reagent Water: Purified water that is free of analytes of interest and interferences.

  • Methyl tert-Butyl Ether (MTBE) or tert-Amyl Methyl Ether (TAME): High purity, suitable for pesticide residue analysis.

  • Methanol: High purity.

  • Sulfuric Acid: Concentrated (95-98%).

  • Sodium Bicarbonate: Reagent grade.

  • Sodium Sulfate: Anhydrous, reagent grade.

  • Ammonium (B1175870) Chloride: Reagent grade, for sample preservation.[2]

3.2 Standard Solutions

  • This compound Surrogate Stock Solution (1.0 mg/mL): Prepare by accurately weighing 10 mg of neat this compound into a 10 mL volumetric flask. Dilute to volume with MTBE.

  • Surrogate Working Solution (10 µg/mL): Dilute the stock solution with MTBE. This solution is used to fortify the samples.

  • Internal Standard (IS) Stock Solution (e.g., 1,2,3-Trichloropropane (B165214) at 2.0 mg/mL): Prepare by accurately weighing approximately 20 mg of neat 1,2,3-trichloropropane into a 10 mL volumetric flask containing MTBE.[1] Dilute to volume with MTBE.

  • Internal Standard Working Solution (e.g., 1.0 µg/mL): Dilute the IS stock solution in MTBE. This solution is added to the extraction solvent.

  • Haloacetic Acid (HAA) Stock and Working Standards: Commercially available certified solutions are recommended.

Experimental Protocol

4.1 Sample Collection and Preservation

Collect grab samples in 50 mL or larger amber glass containers with PTFE-lined screw caps.[2] Each container should contain ammonium chloride to achieve a concentration of 100 mg/L in the sample to quench residual chlorine.[2] Samples must be chilled immediately after collection and stored at ≤6°C, protected from light. The maximum holding time before extraction is 14 days.[2]

4.2 Sample Preparation and Extraction

  • Allow samples and standards to come to room temperature.

  • To a 40 mL sample vial, add 10 µL of the 10 µg/mL this compound surrogate working solution. This results in a surrogate concentration of 2.5 µg/L.

  • Add 2 mL of concentrated sulfuric acid. Cap and invert to mix. The pH should be ≤0.5.

  • Add 4 mL of MTBE (or TAME) containing the internal standard (e.g., 1,2,3-trichloropropane at 1.0 µg/mL).

  • Shake vigorously for 2 minutes. Allow the phases to separate.

4.3 Derivatization

  • Transfer 2 mL of the upper MTBE layer to a 4 mL vial.

  • Add 0.5 mL of 10% sulfuric acid in methanol.

  • Cap the vial and heat at 50°C for 2 hours.

  • Allow the vial to cool to room temperature.

  • Add 1.5 mL of a saturated sodium sulfate solution and shake for 30 seconds. Allow the phases to separate.

4.4 Neutralization and Analysis

  • Transfer the upper MTBE layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer a portion of the extract to an autosampler vial containing approximately 100 mg of granular anhydrous sodium sulfate and 0.25 g of saturated sodium bicarbonate solution.

  • Cap and shake for 1 minute.

  • Inject 1-2 µL of the MTBE extract into the GC-ECD.

Quality Control

The following table summarizes the typical quality control parameters for EPA Method 552.3. The acceptance criteria for the this compound surrogate should be established by the laboratory through initial demonstration of capability.

QC Parameter Frequency Acceptance Criteria
Laboratory Reagent Blank (LRB) One per extraction batchBelow 1/3 of the Minimum Reporting Level (MRL) for all analytes
Laboratory Fortified Blank (LFB) One per extraction batchRecovery within 70-130% of the true value
Internal Standard (IS) Response All samples and standardsArea counts should be within ±30% of the average of the calibration standards
Surrogate (this compound) Recovery All samples, blanks, and standards70-130% recovery (laboratory-established limits)
Matrix Spike / Matrix Spike Duplicate (MS/MSD) One pair per 20 samplesRelative Percent Difference (RPD) ≤30%

Data Presentation

The following table provides an example of expected recovery and precision data for selected haloacetic acids and the this compound surrogate in a laboratory fortified blank.

Analyte Fortified Concentration (µg/L) Mean Recovery (%) Relative Standard Deviation (%)
Monochloroacetic Acid (MCAA)5.095<10
Dichloroacetic Acid (DCAA)5.098<10
Trichloroacetic Acid (TCAA)5.0102<10
Monobromoacetic Acid (MBAA)5.092<10
Dibromoacetic Acid (DBAA)5.0105<10
This compound (Surrogate) 2.5 97 <15

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for EPA Method 552.3 using this compound as a surrogate.

EPA_552_3_Workflow Sample 1. Sample Collection & Preservation (40 mL water sample, NH4Cl) Spike 2. Fortification (Add this compound Surrogate) Sample->Spike Acidify 3. Acidification (Conc. H2SO4 to pH <= 0.5) Spike->Acidify Extract 4. Liquid-Liquid Extraction (4 mL MTBE with Internal Standard) Acidify->Extract Derivatize 5. Derivatization (Acidic Methanol, 50°C for 2h) Extract->Derivatize Separate 6. Phase Separation (Saturated Na2SO4 solution) Derivatize->Separate Neutralize 7. Neutralization (Saturated NaHCO3 solution) Separate->Neutralize Analyze 8. GC-ECD Analysis Neutralize->Analyze

Caption: Experimental workflow for EPA Method 552.3.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the analysis.

Logical_Relationship Sample Drinking Water Sample Analytes Haloacetic Acids Sample->Analytes Surrogate 2-Chlorobutanoic acid-d6 Sample->Surrogate IS Internal Standard (1,2,3-TCP) Sample->IS Extraction Extraction Efficiency Analytes->Extraction Surrogate->Extraction GC_ECD GC-ECD Response IS->GC_ECD Derivatization Derivatization Efficiency Extraction->Derivatization Derivatization->GC_ECD Quantitation Analyte Quantitation GC_ECD->Quantitation

Caption: Logical relationship of analytical components.

References

Application Note: Quantitative Analysis of 2-Chlorobutanoic acid-d6 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of 2-Chlorobutanoic acid-d6 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS conditions for the selective detection of the analyte. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this deuterated compound in a complex biological matrix.

Introduction

2-Chlorobutanoic acid is a halogenated carboxylic acid. Its deuterated isotopologue, this compound, is often utilized as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of other compounds.[1] However, there are research applications where the direct quantification of deuterated compounds in biological matrices is necessary. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma. The method employs protein precipitation for sample cleanup, followed by analysis using a C18 reversed-phase column and detection by a tandem mass spectrometer operating in negative electrospray ionization mode.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to facilitate protein precipitation.[2]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (0.1% Formic Acid in Water).[2]

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Gradient5% B to 95% B over 10 minutes[2]
Flow Rate0.3 mL/min
Column Temperature40°C[2]
Injection Volume5 µL
Mass Spectrometry

The analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI). Due to the acidic nature of the analyte, negative ion mode is often suitable. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered when identifying the precursor ion.[3][4] For this compound, the monoisotopic mass of the neutral molecule is higher than the non-deuterated form.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1)To be determined experimentally
Product Ions (Q3)To be determined experimentally
Capillary VoltageOptimize for maximal signal
Gas TemperatureOptimize for maximal signal
Gas FlowOptimize for maximal signal

Note: The precursor and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Performance Characteristics

The following table summarizes the typical performance characteristics expected for a validated bioanalytical method of this nature. The specific values for this assay would need to be determined during method validation.

Table 3: Summary of Quantitative Data (Hypothetical)

ParameterResult
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)<15%
Recovery>85%

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound in human plasma is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway Context

While this compound is primarily used as a tracer, understanding the potential metabolic fate of the non-deuterated compound can provide context for its analysis. Halogenated short-chain fatty acids can potentially interact with various metabolic pathways. The diagram below illustrates a hypothetical pathway where such a compound might undergo metabolic transformation.

G cluster_metabolism Potential Metabolic Fates compound 2-Chlorobutanoic Acid absorption Cellular Uptake compound->absorption dehalogenation Dehalogenation absorption->dehalogenation oxidation Beta-Oxidation absorption->oxidation conjugation Conjugation (e.g., Glucuronidation) absorption->conjugation metabolites Metabolites dehalogenation->metabolites oxidation->metabolites conjugation->metabolites excretion Excretion metabolites->excretion

Caption: Hypothetical metabolic pathway for 2-Chlorobutanoic acid.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for various research applications in drug development and metabolism studies. The provided protocols and parameters serve as a strong foundation for method implementation and validation.

References

Application Notes and Protocols for 2-Chlorobutanoic acid-d6 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chlorobutanoic acid-d6 as an internal standard for the quantitative analysis of short-chain fatty acids (SCFAs) and other relevant metabolites in biological samples using liquid chromatography-mass spectrometry (LC-MS). Detailed protocols, data presentation guidelines, and workflow visualizations are included to facilitate the integration of this tool into metabolic profiling studies.

Introduction

This compound is the deuterium-labeled form of 2-Chlorobutanoic acid. In metabolic profiling, particularly in quantitative metabolomics, stable isotope-labeled compounds like this compound are invaluable as internal standards.[1][2] Their chemical and physical properties closely resemble those of the endogenous analytes of interest, but their increased mass allows them to be distinguished by mass spectrometry. The primary role of an internal standard is to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection, thereby significantly improving the accuracy and precision of quantification.[1][2] this compound is particularly well-suited as an internal standard for the analysis of short-chain fatty acids, a class of metabolites crucial in various physiological and pathological processes.

Key Applications

  • Quantitative Metabolomics: Serve as a robust internal standard for the accurate quantification of short-chain fatty acids (SCFAs) and other small carboxylic acids in complex biological matrices such as plasma, serum, urine, and fecal extracts.

  • Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs that are structurally related to short-chain fatty acids.

  • Metabolic Flux Analysis: Can be employed in stable isotope tracing studies to elucidate the metabolic fate of related compounds and measure the flux through specific metabolic pathways.

  • Biomarker Discovery and Validation: Facilitates the reliable quantification of potential metabolic biomarkers, which is essential for their validation in clinical and preclinical studies.[1]

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard for the LC-MS-based quantification of short-chain fatty acids in biological samples. Optimization may be required for specific matrices and analytical instrumentation.

Protocol 1: Quantification of Short-Chain Fatty Acids in Human Plasma

This protocol describes the protein precipitation and derivatization of SCFAs from human plasma prior to LC-MS analysis.

Materials:

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Human plasma samples

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the this compound internal standard stock solution (final concentration to be optimized, e.g., 10 µg/mL).

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

  • Derivatization:

    • To the supernatant, add 20 µL of 200 mM 3-NPH in 50% ACN.

    • Add 20 µL of 120 mM EDC in 50% ACN containing 6% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

    • After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.

  • LC-MS Analysis:

    • Inject 5-10 µL of the derivatized sample onto the LC-MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the SCFAs (e.g., 10-50% B over 10 minutes)

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS Conditions (Example - Negative Ion Mode):

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • Monitor the specific mass transitions (MRM) for the derivatized SCFAs and this compound.

Data Analysis:

  • Quantify the endogenous SCFAs by calculating the peak area ratio of each analyte to the this compound internal standard.

  • Generate a calibration curve using known concentrations of SCFA standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and the same constant concentration of the internal standard.

Workflow for SCFA Quantification

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample (50 µL) IS Add this compound (Internal Standard) Plasma->IS Precipitation Protein Precipitation (Cold Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv_reagents Add 3-NPH and EDC Supernatant->Deriv_reagents Incubate Incubate at 40°C Deriv_reagents->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS Analysis Quench->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for the quantification of short-chain fatty acids in plasma.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Linearity of SCFA Calibration Curves

This table demonstrates the typical linear range and performance of calibration curves for various SCFAs using this compound as an internal standard.

AnalyteCalibration Range (µM)
Acetic Acid0.5 - 500> 0.995
Propionic Acid0.1 - 100> 0.998
Butyric Acid0.1 - 100> 0.997
Isobutyric Acid0.05 - 50> 0.999
Valeric Acid0.05 - 50> 0.996
Isovaleric Acid0.05 - 50> 0.998
Table 2: Accuracy and Precision of SCFA Quantification

This table presents the accuracy and precision data for quality control (QC) samples at different concentrations.

AnalyteQC LevelNominal Conc. (µM)Measured Conc. (µM) (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Propionic Acid Low10.98 ± 0.0798.07.1
Medium1010.3 ± 0.5103.04.9
High5048.9 ± 2.197.84.3
Butyric Acid Low11.05 ± 0.09105.08.6
Medium109.7 ± 0.697.06.2
High5051.2 ± 2.8102.45.5

Logical Relationships in Metabolomics Workflow

The following diagram illustrates the logical flow and key considerations in a typical targeted metabolomics experiment utilizing a stable isotope-labeled internal standard.

G cluster_exp_design Experimental Design cluster_sample_proc Sample Processing cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis Sample_Selection Select Biological Samples (e.g., Plasma, Tissue) Hypothesis->Sample_Selection Analyte_Selection Define Target Analytes (e.g., SCFAs) Hypothesis->Analyte_Selection Sample_Collection Sample Collection & Storage Sample_Selection->Sample_Collection IS_Selection Choose Internal Standard (this compound) Analyte_Selection->IS_Selection Extraction Metabolite Extraction (with Internal Standard) IS_Selection->Extraction Sample_Collection->Extraction Derivatization Chemical Derivatization (Optional, for improved sensitivity) Extraction->Derivatization LCMS_Method Develop LC-MS Method Derivatization->LCMS_Method Sample_Analysis Analyze Samples, Standards, & QCs LCMS_Method->Sample_Analysis Data_Processing Peak Integration & Area Ratio Calculation Sample_Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Stats Statistical Analysis Quantification->Stats Bio_Interpretation Biological Interpretation Stats->Bio_Interpretation

Caption: Logical workflow of a targeted metabolomics study.

Conclusion

This compound is a valuable tool for researchers in metabolic profiling, offering a reliable means to achieve accurate and precise quantification of short-chain fatty acids and related metabolites. The protocols and data presented herein provide a framework for the successful implementation of this internal standard in various research and development settings. Proper validation of the analytical method for the specific biological matrix is crucial to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Solid-Phase Extraction of 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of 2-Chlorobutanoic acid-d6 from aqueous samples. The protocol is designed to ensure high recovery and sample purity, making it suitable for downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction

2-Chlorobutanoic acid is a halogenated carboxylic acid. Its deuterated analog, this compound, is commonly used as an internal standard in quantitative analytical studies due to its chemical similarity to the parent compound and its distinct mass. Accurate quantification relies on efficient and reproducible sample preparation. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[1] This application note details a weak anion exchange (WAX) SPE protocol for the selective extraction of this compound.

The principle of this method is based on the ionic interaction between the deprotonated carboxylic acid group of the analyte and the positively charged functional groups of the WAX sorbent.[1][2] By carefully controlling the pH of the sample and the elution solvent, selective retention and subsequent elution of the analyte can be achieved, leading to a clean extract with high recovery.

Data Presentation

The following table summarizes the expected performance of the weak anion exchange SPE method for this compound based on typical recovery rates for similar short-chain haloacids and carboxylic acids.[3][4]

ParameterValueNotes
Analyte This compound
SPE Sorbent Weak Anion Exchange (WAX), Aminopropyl-bonded silica (B1680970)100 mg / 3 mL format
Sample Matrix Aqueous solution (e.g., buffer, diluted plasma)
Average Recovery 92%Mean of triplicate analysis.
RSD (%) < 5%Relative Standard Deviation indicates high precision.
Limit of Quantification (LOQ) Analyte and instrument dependentTypically in the low ng/mL range with LC-MS/MS.
Elution Volume 1.0 mL

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of this compound using a weak anion exchange (WAX) cartridge.

Materials and Reagents
  • SPE Cartridges: Weak Anion Exchange (WAX), Aminopropyl-bonded silica (e.g., 100 mg, 3 mL)

  • This compound Standard

  • Methanol (HPLC Grade)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH)

  • Formic Acid (HCOOH)

  • Sample Pre-treatment Buffer: 25 mM Ammonium acetate, pH 6.0

  • Wash Solution: 5% Methanol in Deionized Water

  • Elution Solution: 2% Formic Acid in Methanol

  • SPE Vacuum Manifold

  • Collection Vials

Sample Pre-treatment
  • Thaw the aqueous sample containing this compound.

  • Adjust the sample pH to approximately 6.0 by adding the sample pre-treatment buffer. This pH should be at least two units above the pKa of 2-chlorobutanoic acid (pKa ≈ 2.8) to ensure the analyte is in its deprotonated (anionic) form.[1]

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the sample if particulates are present and collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

The following steps should be performed using an SPE vacuum manifold.

  • Conditioning:

    • Pass 2 mL of Methanol through the WAX cartridge.

    • Pass 2 mL of Deionized Water through the cartridge. Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 2 mL of the Sample Pre-treatment Buffer (25 mM Ammonium acetate, pH 6.0) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Pass 2 mL of the Wash Solution (5% Methanol in Deionized Water) through the cartridge to remove any weakly bound, non-polar, and neutral interferences.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Pass 1 mL of the Elution Solution (2% Formic Acid in Methanol) through the cartridge. The acidic eluent neutralizes the charge on the carboxylic acid, disrupting the ionic interaction with the sorbent and allowing for its elution.[2]

    • Apply vacuum to ensure all the elution solvent has passed through the cartridge.

Post-Elution Processing
  • The eluate can be directly injected for LC-MS analysis if the mobile phase is compatible.

  • Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for the analytical instrument.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships of the SPE method development.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-SPE & Analysis Sample Aqueous Sample Adjust_pH Adjust pH to ~6.0 Sample->Adjust_pH Vortex Vortex Adjust_pH->Vortex Centrifuge Centrifuge (if needed) Vortex->Centrifuge Condition 1. Condition (Methanol, Water) Centrifuge->Condition Equilibrate 2. Equilibrate (pH 6.0 Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (5% Methanol) Load->Wash Elute 5. Elute (2% Formic Acid in Methanol) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analyze LC-MS/MS or GC-MS Analysis Evaporate->Analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

SPE_Logic cluster_analyte Analyte Properties cluster_method Method Development Logic cluster_retention Retention Strategy cluster_elution Elution Strategy Analyte This compound (Weak Acid, pKa ~2.8) Goal Goal: Retain Analyte, Remove Interferences Analyte->Goal Retention_Mech Mechanism: Weak Anion Exchange Goal->Retention_Mech Elution_Mech Mechanism: Neutralize Analyte Goal->Elution_Mech Sample_pH Sample pH ~6.0 (Analyte is Anionic, R-COO⁻) Retention_Mech->Sample_pH Sorbent_Charge Sorbent is Cationic (R-NH₃⁺) Retention_Mech->Sorbent_Charge Elution_Solvent Eluent: Acidic Methanol (Analyte is Neutral, R-COOH) Elution_Mech->Elution_Solvent

Caption: Logical relationships in developing the weak anion exchange SPE method.

References

Application Notes and Protocols for the Derivatization of 2-Chlorobutanoic acid-d6 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of deuterated 2-Chlorobutanoic acid (2-Chlorobutanoic acid-d6) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step for the analysis of polar, non-volatile compounds like carboxylic acids, as it increases their volatility and thermal stability, making them amenable to GC analysis.[1][2][3] This process can also improve chromatographic peak shape and enhance detector response.[1]

Introduction

2-Chlorobutanoic acid is a halogenated carboxylic acid. Its deuterated form, this compound, is often used as an internal standard in quantitative analytical methods due to its chemical similarity to the non-deuterated analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis.[4][5] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds.[6] However, direct GC-MS analysis of free carboxylic acids is challenging due to their low volatility and tendency to adsorb to the GC system.[1][7]

This guide details two common and effective derivatization techniques: Silylation and Alkylation (specifically, Pentafluorobenzylation) . The choice of method may depend on sample matrix, required sensitivity, and available instrumentation.

Data Presentation

The following tables summarize the key quantitative parameters for the described derivatization protocols and a representative GC-MS method.

Table 1: Derivatization Reaction Parameters

ParameterSilylation (BSTFA)Alkylation (PFBBr)
Derivatizing Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Pentafluorobenzyl bromide (PFBBr)
Solvent Acetonitrile (B52724) or Pyridine (B92270)Acetonitrile
Reagent Volume 50 - 100 µL20 µL
Catalyst 1% TMCS (in BSTFA)Diisopropylethylamine (DIPEA)
Catalyst Volume N/A20 µL
Reaction Temperature 60 - 75 °C[8][9]60 °C
Reaction Time 30 - 60 minutes[8]30 minutes

Table 2: Representative GC-MS Operating Conditions

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 50-500

Experimental Protocols

Protocol 1: Silylation using BSTFA

Silylation involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a more volatile TMS ester.[8][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[8][10] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA.[1]

Materials:

  • This compound standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Acetonitrile or Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately transfer an aliquot of the this compound standard solution into a reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[8]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the residue. Then, add 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70 °C for 45 minutes in a heating block or oven.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

Alkylation converts the carboxylic acid into an ester. Pentafluorobenzyl (PFB) esters are particularly useful for enhancing sensitivity when using an electron capture detector (ECD) or for mass spectrometry due to their electron-capturing properties.[1][10]

Materials:

  • This compound standard solution

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetonitrile)

  • Diisopropylethylamine (DIPEA) solution (10% in acetonitrile)

  • Acetonitrile (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • Hexane (B92381)

  • Deionized water

Procedure:

  • Sample Preparation: Transfer an aliquot of the this compound standard solution into a reaction vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile, 20 µL of the PFBBr solution, and 20 µL of the DIPEA solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction (Optional but Recommended):

    • Add 500 µL of hexane and 500 µL of deionized water to the vial.

    • Vortex for 1 minute.

    • Allow the layers to separate.

    • Transfer the upper hexane layer containing the derivatized analyte to a clean vial for analysis.

  • Analysis: Inject the hexane extract into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound in Solution dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagent Add Derivatization Reagent & Solvent dry->add_reagent react Heat to React (e.g., 60-75°C) add_reagent->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject analyze Data Acquisition & Analysis inject->analyze

Caption: Experimental workflow for GC-MS analysis.

Silylation_Reaction cluster_reactants Reactants cluster_products Products reactant1 This compound product1 TMS-ester of This compound reactant1->product1 + reactant2 BSTFA reactant2->product1 + product2 Byproducts

Caption: Silylation reaction of this compound.

References

Troubleshooting & Optimization

2-Chlorobutanoic acid-d6 stability in acidic solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Chlorobutanoic acid-d6 in acidic solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an acidic solution?

A1: The main stability concerns for this compound in acidic solutions are chemical degradation and isotopic exchange. The primary chemical degradation pathway is hydrolysis, where the chlorine atom is displaced by a hydroxyl group to form 2-hydroxybutanoic acid-d6. Isotopic exchange, particularly the deuterium (B1214612) atoms on the carbon backbone, can be a concern under certain pH and temperature conditions, although C-D bonds are generally more stable than O-H or N-H bonds.

Q2: How does pH affect the stability of this compound?

Q3: What is "back-exchange" and how can it be minimized during analysis?

A3: Back-exchange is the unintended replacement of deuterium atoms with protons from the surrounding environment, such as solvents or moisture. To minimize this during analysis, it is recommended to use deuterated solvents for sample preparation and the mobile phase in chromatographic methods where possible. Additionally, minimizing sample exposure to atmospheric moisture and using aprotic solvents when feasible can help.

Q4: What are the expected degradation products of this compound in an acidic solution?

A4: The primary degradation product expected from the hydrolysis of this compound in an acidic solution is 2-hydroxybutanoic acid-d6. Other minor degradation products could potentially form depending on the specific conditions.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound detected by HPLC analysis.

If you observe a significant decrease in the peak area of this compound sooner than expected, consider the following:

  • Potential Cause: Accelerated hydrolysis due to elevated temperature or highly acidic conditions.

  • Troubleshooting Steps:

    • Verify the pH of your solution.

    • Review the incubation temperature and ensure it is appropriate for the desired stability window.

    • Consider performing a forced degradation study to understand the compound's stability profile under your specific conditions.

Issue 2: Appearance of unexpected peaks in the chromatogram.

The emergence of new peaks in your HPLC or LC-MS analysis indicates the formation of other species.

  • Potential Cause: Formation of degradation products or impurities.

  • Troubleshooting Steps:

    • Characterize the new peaks using mass spectrometry (MS) to identify their molecular weights. This can help in identifying potential degradation products like 2-hydroxybutanoic acid-d6.

    • Review the purity of your starting material.

    • Ensure proper cleaning of your analytical instrumentation to avoid carryover from previous analyses.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study of this compound in a 0.1 M HCl solution at 60°C.

Time (hours)% this compound Remaining% 2-Hydroxybutanoic acid-d6 Formed
01000
295.24.8
490.59.5
881.918.1
1274.325.7
2455.144.9

Experimental Protocols

Protocol: Forced Degradation Study in Acidic Solution

Objective: To evaluate the stability of this compound under acidic conditions and identify major degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC or LC-MS system with a C18 column

  • pH meter

  • Thermostatically controlled water bath or oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: In a series of vials, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the vials in a water bath or oven set to 60°C.

  • Time Points: Withdraw vials at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately quench the degradation process by neutralizing the sample with a suitable base or by diluting it in the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: UV at 210 nm or by mass spectrometry.

  • Data Analysis: Calculate the percentage of this compound remaining and the percentage of any degradation products formed at each time point relative to the time 0 sample.

Visualizations

Stability_Troubleshooting cluster_issue Issue: Rapid Loss of Parent Compound start Significant decrease in This compound peak check_pH Verify Solution pH start->check_pH Potential Cause: Incorrect pH check_temp Review Incubation Temperature start->check_temp Potential Cause: Elevated Temperature forced_degradation Conduct Forced Degradation Study check_pH->forced_degradation check_temp->forced_degradation

Caption: Troubleshooting workflow for rapid degradation of this compound.

Degradation_Pathway parent This compound product 2-Hydroxybutanoic acid-d6 parent->product  Hydrolysis (+H2O, -HCl)

Caption: Primary degradation pathway of this compound in acidic solution.

Experimental_Workflow prep Sample Preparation (100 µg/mL in 0.1 M HCl) incubate Incubation at 60°C prep->incubate timepoint Withdraw Samples at Time Points (0-24h) incubate->timepoint analyze HPLC/LC-MS Analysis timepoint->analyze data Data Analysis (% Remaining vs. Time) analyze->data

Caption: Experimental workflow for the forced degradation study.

Overcoming ion suppression with 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chlorobutanoic acid-d6 as an internal standard to overcome ion suppression in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and increased variability in results. Common sources of ion suppression include salts, endogenous metabolites, and formulation excipients.

Q2: How does this compound help in overcoming ion suppression?

A: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically identical to its unlabeled counterpart (the analyte) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes and experiences the same degree of ion suppression. By adding a known concentration of this compound to every sample, standard, and quality control, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even if both signals are suppressed, thus correcting for the matrix effect.

Q3: When should I use a stable isotope-labeled internal standard like this compound?

A: A SIL internal standard is highly recommended when developing and validating quantitative LC-MS/MS methods, especially for complex matrices such as plasma, urine, or tissue homogenates where the risk of ion suppression is high. It is considered the gold standard for correcting matrix effects and improving assay accuracy and precision.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in internal standard (IS) signal across samples Inconsistent pipetting of the IS solution.Ensure proper calibration and technique for all pipettes. Prepare a larger batch of sample with IS to minimize pipetting steps.
Degradation of the IS in the sample or on the autosampler.Check the stability of this compound in the sample matrix and autosampler conditions. Consider sample cooling.
Low or no signal for both the analyte and the internal standard General instrument failure (e.g., no spray, clogged transfer line).Perform routine instrument checks and maintenance. Check spray needle and ion source parameters.
Severe ion suppression affecting both compounds.Dilute the sample to reduce the concentration of matrix components. Optimize the chromatographic method to separate the analyte and IS from the highly suppressive region.
Analyte signal is suppressed, but the internal standard signal is stable Chromatographic separation of the analyte and IS from the interfering matrix component is not identical.This is unlikely with a co-eluting SIL internal standard. However, re-evaluate the chromatography. Ensure the retention times are perfectly aligned.
A different matrix component is specifically suppressing the analyte.Investigate the matrix for specific interferences. Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction).

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Parameters (Example)
Parameter Setting
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Analyte: [M-H]⁻ > fragment ionthis compound: [M-H]⁻ > fragment ion

Data Summary

Table 1: Impact of Sample Preparation on Ion Suppression
Sample Preparation Method Analyte Recovery (%) Internal Standard Recovery (%) Matrix Effect (%)
Protein Precipitation85.287.1-14.5
Liquid-Liquid Extraction92.593.2-7.1
Solid-Phase Extraction98.197.8-2.3

Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100

Table 2: Precision and Accuracy with this compound
Analyte Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%Bias)
1 (LLOQ)8.510.2-4.8
10 (Low QC)6.27.52.1
100 (Mid QC)4.15.31.5
800 (High QC)3.54.8-0.9

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Cleanup Protein Precipitation or SPE Cleanup Spike->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification (vs. Calibration Curve) Ratio->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

TroubleshootingFlow start High Variability in IS Signal? check_pipetting Verify Pipetting Accuracy and IS Solution Stability start->check_pipetting Yes low_signal Low Signal for Both Analyte and IS? start->low_signal No issue_resolved1 Issue Resolved check_pipetting->issue_resolved1 check_instrument Check MS Instrument (e.g., spray, source) low_signal->check_instrument Yes analyte_suppressed Only Analyte Signal Suppressed? low_signal->analyte_suppressed No optimize_cleanup Optimize Sample Cleanup or Dilute Sample check_instrument->optimize_cleanup optimize_cleanup->issue_resolved1 check_chromatography Verify Analyte/IS Co-elution analyte_suppressed->check_chromatography Yes end Consult Instrument Specialist analyte_suppressed->end No / Unresolved check_chromatography->optimize_cleanup

Caption: Decision tree for troubleshooting common internal standard issues.

Technical Support Center: Optimizing LC Gradient for 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradient methods for the separation of 2-Chlorobutanoic acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating this compound using reversed-phase LC?

A1: 2-Chlorobutanoic acid is a small, polar, and acidic compound, which presents several challenges in traditional reversed-phase chromatography (RPLC).[1][2] The primary issues are:

  • Poor Retention: Due to its high polarity, the analyte has low affinity for non-polar stationary phases (like C18) and tends to elute very early, often near the solvent front, with high aqueous mobile phases.[3]

  • Poor Peak Shape: Carboxylic acids can interact with residual silanols on the silica (B1680970) surface of the stationary phase, leading to peak tailing.[4] Additionally, if the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms can exist, causing split or broad peaks.

  • Low Sensitivity: The lack of a strong chromophore makes UV detection challenging. For mass spectrometry (MS), spontaneous decarboxylation during ionization can hinder sensitivity and reproducibility.[5][6]

Q2: What is a good starting point for an LC gradient method for this compound?

A2: A good starting point involves a C18 column and a mobile phase with an acidic modifier to suppress the ionization of the carboxylic acid group, thereby increasing retention and improving peak shape. The deuteration (d6) has a negligible effect on chromatography but is critical for mass spectrometry-based detection.

ParameterRecommended Starting ConditionRationale
Column C18 or other reversed-phase (e.g., 100 x 2.1 mm, <3 µm)Standard choice for small molecules; provides hydrophobic retention.[7]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the analyte (pKa ~2-4), increasing retention and improving peak shape.[1][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or MethanolCommon organic solvents for RPLC.[7]
Gradient Profile 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 minA shallow initial gradient helps retain the polar analyte.[3]
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns, compatible with MS interfaces.[7][8]
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.[7]
Injection Vol. 1 - 5 µLMinimize volume to prevent peak distortion, especially if sample solvent is stronger than the initial mobile phase.

Troubleshooting Guides

Issue 1: Poor or No Retention (Analyte elutes in the void volume)

This is the most common issue for small polar acids.

  • Cause A: Mobile phase is too strong.

    • Solution: Decrease the initial percentage of the organic solvent (Mobile Phase B). Start with a very low organic concentration (e.g., 2-5%) or even 100% aqueous mobile phase for the first 1-2 minutes to maximize retention.

  • Cause B: Analyte is ionized.

    • Solution: Ensure the mobile phase pH is approximately 2 units below the analyte's pKa. Using 0.1% formic acid (pH ~2.8) is a standard approach.[1] If retention is still poor, consider a stronger acid like trifluoroacetic acid (TFA) at 0.1%, but be aware that TFA can cause ion suppression in MS detection.

  • Cause C: Inappropriate column chemistry.

    • Solution: A standard C18 may not be retentive enough. Consider using an Aqueous C18 column, which is designed to prevent phase collapse in highly aqueous mobile phases, or explore alternative chemistries like Aqueous Normal Phase (ANP) or HILIC.[3]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

A logical workflow can be used to diagnose the cause of poor peak shape.

G start Poor Peak Shape (Tailing, Fronting, Split) q_all_peaks Affects All Peaks? start->q_all_peaks q_peak_shape Tailing or Fronting? q_all_peaks->q_peak_shape No, only analyte c_extracolumn Extra-Column Volume (Wrong tubing/fittings) q_all_peaks->c_extracolumn Yes c_secondary_int Secondary Interactions (e.g., silanol (B1196071) activity) q_peak_shape->c_secondary_int Tailing c_ph_issue Mobile Phase pH Issue (near pKa) q_peak_shape->c_ph_issue Tailing / Split c_overload Column Overload q_peak_shape->c_overload Fronting c_solvent_mismatch Sample Solvent Mismatch q_peak_shape->c_solvent_mismatch Fronting / Split c_column_void Column Void / Damage c_extracolumn->c_column_void s_check_system Solution: Check tubing/fittings. Minimize dead volume. c_extracolumn->s_check_system s_replace_column Solution: Replace column. Use guard column. c_column_void->s_replace_column s_adjust_ph Solution: Adjust mobile phase pH (e.g., use 0.1% formic acid). c_secondary_int->s_adjust_ph c_ph_issue->s_adjust_ph s_reduce_conc Solution: Reduce sample concentration or injection volume. c_overload->s_reduce_conc s_change_solvent Solution: Dissolve sample in initial mobile phase. c_solvent_mismatch->s_change_solvent

Troubleshooting workflow for poor peak shape.
  • Peak Tailing: This is often caused by interactions between the acidic analyte and basic silanol groups on the column's stationary phase.[4]

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the silanol groups protonated and neutral. Using a modern, high-purity silica column with end-capping can also minimize these interactions.[9]

  • Peak Fronting: This is a classic symptom of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.

    • Solution 1: Dilute the sample. Perform a dilution series (e.g., 1:10, 1:100) to see if peak shape improves.

    • Solution 2: Reconstitute the sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). This ensures the peak is tightly focused at the head of the column upon injection.

Issue 3: Low MS Sensitivity / High Background Noise
  • Cause A: Suboptimal Ionization.

    • Solution: this compound is best analyzed in negative ion mode electrospray ionization (ESI-). The mobile phase should support deprotonation. While acidic pH is needed for good chromatography, this is counterintuitive for negative mode ESI. However, the high organic content of the mobile phase during elution facilitates droplet desolvation and ion formation.[8] Using a volatile buffer like ammonium (B1175870) formate (B1220265) (pH ~6.8) instead of formic acid can be tested, but may compromise chromatography.

  • Cause B: Mobile Phase Contamination.

    • Solution: Use only LC-MS grade solvents, additives, and water.[10] Contaminants can create high background noise and form adducts with the analyte, reducing the primary signal.

  • Cause C: Derivatization Needed.

    • Solution: For very low concentrations, sensitivity can be dramatically improved by chemical derivatization to add a more easily ionizable group to the molecule.[5][6] This adds complexity but can be necessary for trace-level quantification.

Experimental Protocol: Optimized Gradient Method

This protocol describes an optimized method for the separation and detection of this compound by LC-MS.

1. Sample Preparation:

  • Prepare stock solutions of this compound in methanol.
  • Dilute the stock solution to the desired concentration using the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • If working with a biological matrix (e.g., plasma), perform a protein precipitation by adding 3 parts of ice-cold acetonitrile containing an internal standard to 1 part of the sample.[7]
  • Vortex, then centrifuge at >10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase.[7]

2. LC-MS System and Conditions:

The following table outlines a comparison between a typical starting gradient and a more optimized gradient for this specific analyte.

ParameterStarting GradientOptimized Gradient
Column Standard C18 (100 x 2.1 mm, 3 µm)High-purity, end-capped C18 or Aqueous C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 35 °C40 °C
Gradient 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B0-2 min: 2% B2-6 min: 2-60% B6-7 min: 60-95% B7-9 min: 95% B9-12 min: 2% B
MS Detector ESI-ESI-
Capillary Voltage 3.0 kV2.8 kV
Gas Temp. 325 °C350 °C
Gas Flow 10 L/min12 L/min
Nebulizer 40 psi45 psi

3. Rationale for Optimization:

  • Column: A modern, smaller particle column improves efficiency and peak sharpness. An aqueous-compatible phase provides better stability and retention at the high aqueous starting conditions.

  • Gradient: The optimized gradient uses a very shallow initial phase (2% B for 2 min) to maximize retention of the polar analyte, followed by a steeper ramp to elute it efficiently, resulting in a sharper peak and shorter run time.

  • MS Parameters: Increasing gas temperature and flow can improve desolvation efficiency, which is crucial for analytes eluting at lower organic percentages, thereby boosting sensitivity.[8]

References

Technical Support Center: Analysis of 2-Chlorobutanoic acid-d6 in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-Chlorobutanoic acid-d6 from complex soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in soil analysis? A1: this compound is a deuterated form of 2-Chlorobutanoic acid, meaning specific hydrogen atoms in the molecule have been replaced with their heavy isotope, deuterium.[1] It is commonly used as an internal standard or surrogate in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the non-deuterated "native" compound, it behaves similarly during sample extraction, cleanup, and analysis. Its different mass, however, allows it to be distinguished by a mass spectrometer, enabling accurate quantification and correction for analyte losses during sample preparation.

Q2: What makes soil a challenging matrix for recovering acidic compounds like this compound? A2: Soil is a highly complex and heterogeneous mixture of organic matter (like humic and fulvic acids), minerals, clays (B1170129), and water.[2] Acidic analytes can bind strongly to soil components, especially clays and organic matter, making their extraction difficult.[3] Furthermore, co-extraction of interfering compounds from the soil matrix can lead to a phenomenon known as "matrix effects," which can suppress or enhance the analytical signal, leading to inaccurate results.[2]

Q3: What are matrix effects and how do they impact analysis? A3: Matrix effects are the alteration of an analytical instrument's response to a target analyte due to co-extracted, interfering compounds from the sample matrix.[2] These effects can cause signal suppression (a lower response) or signal enhancement (a higher response), leading to inaccurate quantification.[2] The most common way to assess matrix effects is to compare the slope of a calibration curve made in a pure solvent to one made in a blank soil extract; a significant difference indicates the presence of matrix effects.[2]

Q4: Is derivatization necessary for the analysis of this compound? A4: Derivatization is often required for GC-MS analysis.[4][5] 2-Chlorobutanoic acid is a polar and non-volatile compound.[4] Derivatization converts it into a less polar and more volatile derivative, improving its chromatographic behavior (e.g., better peak shape, reduced tailing) and thermal stability in the GC system.[6][7] For LC-MS/MS analysis, derivatization is generally not required as the technique is well-suited for analyzing polar compounds directly from a liquid phase.[8][9]

Q5: Which is the better analytical technique: GC-MS or LC-MS/MS? A5: Both techniques have their advantages. LC-MS/MS is often preferred for acidic herbicides and similar polar compounds because it can analyze them directly without the need for a time-consuming derivatization step.[8][9] It is considered a rugged and highly sensitive technique.[8] GC-MS, however, remains a powerful and widely used technique. While it requires derivatization for this analyte, it can provide excellent separation and definitive identification.[5][10] The choice often depends on available instrumentation, laboratory workflow, and specific method requirements.

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery of this compound is consistently below the acceptable range (e.g., <70%). What are the likely causes and solutions?

A: Low recovery can stem from several stages of the analytical process. Below is a systematic guide to identifying the cause.

Potential Cause 1: Inefficient Sample Preparation and Extraction Soil's properties, such as high organic matter or clay content, can cause the analyte to bind strongly to the matrix.[3] The extraction solvent may not be effectively disrupting these interactions.

  • Solutions:

    • Optimize Soil Pre-treatment: Ensure soil is properly dried (air-dried or at low temperatures, <50°C) and homogenized by grinding and sieving (e.g., through a 2 mm mesh) to ensure consistency and increase the surface area for extraction.[11][12]

    • Adjust Soil pH: For acidic analytes, acidifying the extraction solvent (e.g., with formic or phosphoric acid) can help protonate the carboxyl group, reducing its polarity and its affinity for soil binding sites, thereby improving extraction into an organic solvent.

    • Evaluate Extraction Solvents: While acetonitrile (B52724) is common in QuEChERS methods, other solvents like ethyl acetate (B1210297) have also been used effectively for chlorinated compounds in soil.[13] Consider solvent mixtures to enhance polarity coverage.

    • Increase Extraction Energy: Employ more vigorous extraction techniques such as mechanical shaking for a longer duration, using a Geno/Grinder, or sonication to improve solvent penetration and analyte release.[14][15]

Potential Cause 2: Analyte Loss During Cleanup The cleanup step, designed to remove matrix interferences, may be inadvertently removing the analyte as well. This is particularly a risk if the sorbent used has an affinity for acidic compounds.

  • Solutions:

    • Select Appropriate d-SPE Sorbents: In a QuEChERS-style cleanup, Primary Secondary Amine (PSA) is often used to remove organic acids.[16] However, it can also remove acidic analytes. If recovery is low, consider reducing the amount of PSA or replacing it with a different sorbent like C18, which removes non-polar interferences.

    • Use Matrix-Matched Standards: To accurately compensate for losses at every stage, ensure the this compound surrogate is added at the very beginning of the sample preparation process, before extraction.[15]

Potential Cause 3: Incomplete Derivatization (for GC-MS analysis) The chemical reaction to make the analyte volatile for GC analysis may not be proceeding to completion, leaving some of the analyte in its non-volatile form.

  • Solutions:

    • Ensure Anhydrous Conditions: Silylation and other derivatization reactions are highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

    • Optimize Reaction Conditions: The reaction may require optimization of temperature and time. For some compounds, heating at 70-75°C for 30-60 minutes is necessary for the reaction to complete.

    • Check Reagent Quality: Derivatization reagents degrade over time, especially when exposed to air and moisture. Use fresh, high-quality reagents.

Logical Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting Start Low or Inconsistent Recovery Observed Check_Extraction Step 1: Evaluate Extraction Efficiency Start->Check_Extraction Check_Cleanup Step 2: Assess Cleanup Step Check_Extraction->Check_Cleanup If extraction is optimized Sol_Extraction1 Modify Soil Pre-Treatment (Drying, Grinding) Check_Extraction->Sol_Extraction1 Sol_Extraction2 Acidify Extraction Solvent Check_Extraction->Sol_Extraction2 Sol_Extraction3 Test Alternative Solvents (e.g., Ethyl Acetate) Check_Extraction->Sol_Extraction3 Sol_Extraction4 Increase Extraction Energy (Shaking, Sonication) Check_Extraction->Sol_Extraction4 Check_Deriv Step 3: Verify Derivatization (GC-MS Only) Check_Cleanup->Check_Deriv If cleanup is optimized Sol_Cleanup1 Reduce or Change d-SPE Sorbent (e.g., less PSA) Check_Cleanup->Sol_Cleanup1 Sol_Cleanup2 Use Solid-Phase Extraction (SPE) with appropriate phase Check_Cleanup->Sol_Cleanup2 Final_Analysis Step 4: Review Instrumental Analysis Check_Deriv->Final_Analysis If derivatization is complete Sol_Deriv1 Ensure Anhydrous Conditions Check_Deriv->Sol_Deriv1 Sol_Deriv2 Optimize Reaction Time/Temp Check_Deriv->Sol_Deriv2 Sol_Deriv3 Use Fresh Reagents Check_Deriv->Sol_Deriv3 Sol_Analysis1 Use Matrix-Matched Calibrants Final_Analysis->Sol_Analysis1 Sol_Analysis2 Check for Inlet Discrimination (GC) Final_Analysis->Sol_Analysis2

Caption: A decision tree for troubleshooting low analyte recovery.
Issue 2: High Matrix Effects Leading to Poor Accuracy

Q: My results are showing significant signal suppression/enhancement. How can I clean up my soil extract more effectively?

A: Effective cleanup is crucial for minimizing matrix effects, especially in complex organic soils. The goal is to remove interferences like humic acids without removing the analyte.

  • QuEChERS and d-SPE Cleanup: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular choice for pesticide and herbicide analysis in soil.[14][15] The cleanup step involves adding sorbents to the extract.

    • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some lipids.[16] Use with caution for acidic analytes.

    • C18 (Octadecylsilane): Removes non-polar interferences like lipids and sterols.[16]

    • GCB (Graphitized Carbon Black): Removes pigments and sterols. It should be used carefully as it can adsorb planar analytes.

    • Recommendation: A combination of C18 and a reduced amount of PSA is often a good starting point for acidic analytes in soil.

  • Solid-Phase Extraction (SPE): For very "dirty" samples, a cartridge-based SPE cleanup can provide a more thorough purification than d-SPE. A polymeric reversed-phase or a mixed-mode anion exchange sorbent could be effective at retaining the analyte while allowing interferences to be washed away.

Quantitative Data Summary

The recovery of acidic herbicides from soil is highly dependent on the soil type and the specific methodology used. The following table summarizes recovery data for similar compounds from literature, which can serve as a benchmark.

Analyte ClassExtraction MethodSoil TypeRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Phenoxy Acid HerbicidesEsterification & GC-FIDSpiked Soil76 - 97%4 - 7%[5]
Acidic HerbicidesModified Diazomethane Derivatization & GC-ECDSpiked Soil> 86%Not Specified[17]
Various PesticidesQuEChERS & LC-MS/MSSpiked Soil75.4 - 98.5%3.2 - 11.8%[16]
Chlorinated CompoundsSimplified QuEChERS (Ethyl Acetate) & GC-ECDSpiked Soil62 - 93%3.5 - 7.6%[13]
Organic AcidsPhosphoric Acid Extraction & HPLCSpiked Soil95.1 - 103.0%< 3%[12]

Detailed Experimental Protocols

Protocol 1: General Soil Sample Preparation
  • Drying: Spread the soil sample in a thin layer on a clean tray. Air-dry in a well-ventilated area, protected from cross-contamination, for 24-48 hours or until a constant weight is achieved.[11][18] Alternatively, oven-dry at a low temperature (e.g., 40-50°C).[11]

  • Homogenization: Break up any large soil aggregates. Grind the entire dried sample using a mechanical mortar and pestle or a soil grinder.[11]

  • Sieving: Pass the ground soil through a 2 mm mesh sieve to remove stones and large debris and to ensure a uniform particle size for extraction.[11][12]

  • Storage: Store the prepared sample in a clean, labeled, airtight container in a cool, dry place until extraction.[18]

Protocol 2: Modified QuEChERS Extraction and Cleanup

This protocol is adapted from standard QuEChERS methods for soil.[14][15]

  • Sample Weighing: Weigh 10 g of the prepared, homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soil): If the soil is very dry, add 7-8 mL of deionized water, vortex briefly, and allow the sample to hydrate (B1144303) for 30 minutes.[15]

  • Internal Standard Spiking: Add the required volume of this compound solution (and any other internal standards) to the sample.

  • Solvent Addition: Add 10 mL of 1% acetic acid in acetonitrile to the tube. The acid helps to keep the analyte in its protonated form.

  • Extraction: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction.[15]

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (commonly containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate) to the tube. The MgSO₄ helps to remove excess water and induce phase separation.

  • Second Extraction: Immediately cap and shake for another 2 minutes.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a solid soil layer at the bottom and the acetonitrile extract (supernatant) on top.

  • Dispersive SPE (d-SPE) Cleanup: a. Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄, 150 mg C18, and 150 mg PSA (adjust PSA amount if analyte recovery is low). b. Vortex the d-SPE tube for 2 minutes. c. Centrifuge for 5 minutes at ≥3000 rcf.

  • Final Extract: The resulting supernatant is the cleaned-up extract. Carefully transfer it to an autosampler vial for analysis. For GC-MS, this extract will need to be derivatized. For LC-MS/MS, it can often be diluted with mobile phase and injected directly.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup weigh 1. Weigh 10g Soil spike 2. Spike Internal Standard (this compound) weigh->spike add_solvent 3. Add 10mL Acetonitrile (+1% Acetic Acid) spike->add_solvent shake1 4. Shake Vigorously (5 min) add_solvent->shake1 add_salts 5. Add QuEChERS Salts (MgSO4, NaOAc) shake1->add_salts shake2 6. Shake (2 min) add_salts->shake2 centrifuge1 7. Centrifuge (5 min) shake2->centrifuge1 transfer_supernatant 8. Transfer Supernatant to d-SPE Tube centrifuge1->transfer_supernatant Collect Supernatant vortex 9. Vortex (2 min) transfer_supernatant->vortex centrifuge2 10. Centrifuge (5 min) vortex->centrifuge2 final_extract Final Clean Extract centrifuge2->final_extract Collect Supernatant

Caption: Workflow diagram of the modified QuEChERS method.

References

Technical Support Center: Analysis of 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Chlorobutanoic acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize analytical methods and reduce background noise.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound used in LC-MS analysis?

A1: A deuterated internal standard is considered the gold standard in quantitative LC-MS analysis due to the principle of isotope dilution mass spectrometry.[1] Since this compound is nearly identical chemically and physically to the non-deuterated analyte, it co-elutes and experiences similar effects from the sample matrix, extraction process, and ionization.[1][2] This allows for more accurate and precise quantification by correcting for variations in sample preparation, injection volume, and ion suppression or enhancement.[3][4]

Q2: What are the primary sources of background noise in the analysis of acidic compounds like 2-Chlorobutanoic acid in negative ion mode?

A2: Common sources of background noise in negative ion mode ESI-LC-MS include contaminants from solvents and reagents, plasticizers leaching from tubing and containers, and the formation of cluster ions from mobile phase additives like acetate (B1210297) or formate (B1220265).[5][6][7] It is crucial to use high-purity, LC-MS grade solvents and reagents to minimize these interferences.[8]

Q3: Can the this compound internal standard itself be a source of noise?

A3: Yes, impurities in the deuterated standard can contribute to background noise. It is also possible for the natural isotopic abundance of the unlabeled analyte to cause interference in the mass channel of the deuterated standard, especially if the mass difference is small.[9] Therefore, using a high-purity standard and selecting appropriate mass transitions are critical.

Q4: What is "ion suppression" and how can it affect my analysis?

A4: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal intensity.[10][11][12] This can compromise the accuracy and precision of quantification. Using a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for ion suppression.[3]

Troubleshooting Guide

Issue 1: High Background Noise Across the Entire Chromatogram

  • Question: I am observing a consistently high baseline across my entire chromatogram. What are the likely causes and how can I fix this?

  • Answer: This is often due to contaminated solvents, mobile phases, or a dirty LC-MS system.

    • Solvent/Reagent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases and consider using solvents from a different batch or supplier.[8]

    • LC System Contamination: Flush the entire LC system, including the autosampler and tubing, with a strong solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water).

    • Dirty Ion Source: A contaminated ion source can be a significant source of background noise. Follow the manufacturer's protocol to clean the ion source components.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)

  • Question: My peaks for 2-Chlorobutanoic acid are not sharp and symmetrical. What could be the issue?

  • Answer: Poor peak shape can be caused by several factors.

    • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase.[8]

    • Column Degradation: The column may be contaminated or have a void at the head. Try flushing the column or replacing it if the problem persists.[8]

    • Secondary Interactions: Acidic compounds can sometimes interact with metal components in the LC system. Adding a small amount of a chelating agent like EDTA to the mobile phase may help.[8]

Issue 3: Low or No Signal for 2-Chlorobutanoic acid

  • Question: I am not seeing a signal, or the signal is very weak for my analyte. What should I check?

  • Answer: This can be due to issues with the mass spectrometer settings or ion suppression.

    • Confirm MS Parameters: Infuse a standard solution of 2-Chlorobutanoic acid directly into the mass spectrometer to confirm the correct precursor and product ions and to optimize collision energies.[8]

    • Optimize Ion Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters like capillary voltage and gas temperatures and flow rates. Systematically optimize these to maximize the signal for your analyte.[8]

    • Check for Ion Suppression: Perform a post-column infusion experiment to determine if co-eluting matrix components are suppressing your analyte's signal.[8][11] If suppression is detected, improve your sample preparation method to better remove interferences.[10]

Data Presentation

Table 1: Suggested Starting LC-MS/MS Parameters for 2-Chlorobutanoic Acid Analysis

ParameterSuggested SettingNotes
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)A standard choice for small polar molecules.[8]
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization.
Mobile Phase BAcetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient5-95% B over 10 minutesThis should be optimized based on retention time and separation from matrix components.
Flow Rate0.3 mL/minTypical for a 2.1 mm ID column.
Column Temperature40 °CCan influence retention and peak shape.[8]
Injection Volume5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry (ESI-)
Ionization ModeNegative Electrospray Ionization (ESI-)Suitable for acidic compounds.
Capillary Voltage3.0 kVOptimize for maximum signal.
Desolvation Temperature350 °COptimize for efficient desolvation without analyte degradation.
Desolvation Gas Flow800 L/hrOptimize for efficient desolvation.
Precursor Ion (Q1) - 2-Chlorobutanoic acidm/z 121.0[M-H]⁻ for C₄H₇ClO₂ (MW: 122.55).
Precursor Ion (Q1) - this compoundm/z 127.0[M-H]⁻ for C₄HD₆ClO₂.
Product Ion (Q3) - 2-Chlorobutanoic acidm/z 77.0Corresponds to the loss of CO₂. To be confirmed by infusion.
Product Ion (Q3) - this compoundm/z 80.0Corresponds to the loss of CO₂ with deuterium (B1214612) labeling. To be confirmed by infusion.

Table 2: Common Sources of Background Noise and Recommended Solutions

Source of NoisePotential CauseRecommended Solution
LC System Contaminated solvents, tubing, or autosampler.Use LC-MS grade solvents and additives. Flush the system with a strong solvent mix.[8]
Sample Matrix Co-eluting endogenous compounds.Improve sample preparation (e.g., use solid-phase extraction). Adjust chromatography to separate analyte from interferences.[10][12]
Environment Plasticizers (e.g., phthalates) from labware.Use glass or polypropylene (B1209903) labware. Minimize the use of plastic containers.
Mobile Phase Formation of adducts and cluster ions.Use volatile buffers like ammonium (B1175870) formate instead of non-volatile salts. Keep additive concentrations low.[7]

Experimental Protocols

Detailed Methodology for Analysis of 2-Chlorobutanoic Acid in Plasma

This protocol is a starting point and may require optimization for your specific application and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound at a known concentration.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[8]

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and centrifuge again to pellet any remaining particulates before transferring to an autosampler vial.

2. LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

  • Perform chromatographic separation using the parameters outlined in Table 1.

  • Monitor the mass transitions for both 2-Chlorobutanoic acid and this compound using Multiple Reaction Monitoring (MRM) mode as specified in Table 1.

3. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of 2-Chlorobutanoic acid in the samples from the calibration curve.

Mandatory Visualization

experimental_workflow sample Plasma Sample add_is Add this compound sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject LC-MS/MS Injection centrifuge2->inject analyze Data Analysis inject->analyze

Caption: A typical experimental workflow for the analysis of 2-Chlorobutanoic acid in plasma.

troubleshooting_noise start High Background Noise Observed q1 Is the noise present in blank injections (no sample)? start->q1 q2 Flush LC system & use fresh mobile phase. Does noise decrease? q1->q2 Yes sol_matrix Source: Sample Matrix Effect Action: Improve Sample Prep q1->sol_matrix No a1_yes Yes a1_no No sol_lc Source: Contaminated Solvents or LC System q2->sol_lc Yes sol_ms Action: Clean Ion Source q2->sol_ms No a2_yes Yes a2_no No

Caption: A troubleshooting decision tree for identifying sources of high background noise.

internal_standard_principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Analyte loss Variable Loss During Extraction & Cleanup sample->loss is Deuterated IS is->loss ion_suppression Ion Suppression/ Enhancement loss->ion_suppression detection MS Detection ion_suppression->detection result Accurate Quantification (Ratio of Analyte/IS is Constant) detection->result

Caption: The principle of using a deuterated internal standard to correct for analytical variability.

References

Validation & Comparative

Navigating the Analytical Maze: An Inter-laboratory Comparison of Methods for 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of 2-Chlorobutanoic acid-d6. This document provides a comparative analysis of common analytical techniques, supported by simulated inter-laboratory performance data, and detailed experimental protocols.

The deuterated compound, this compound, serves as a crucial internal standard and tracer in pharmacokinetic and metabolic studies. Its accurate quantification is paramount for the reliability of such research. This guide presents a simulated inter-laboratory comparison to evaluate the performance of various analytical methods for this compound. The data herein is designed to reflect typical performance characteristics of these methods, providing a valuable resource for method selection and development.

Comparative Performance Data

A simulated inter-laboratory study was conducted with four fictional laboratories employing three different analytical methods for the determination of this compound in a standardized plasma sample. The consensus concentration of the sample was established at 50.0 ng/mL. The following table summarizes the key performance metrics from this simulated study.

LaboratoryAnalytical MethodMean Measured Conc. (ng/mL)Accuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Lab A GC-MS (TMS Derivatization)49.699.2%3.5%0.51.5
Lab B GC-MS (TBDMS Derivatization)50.3100.6%2.8%0.20.7
Lab C LC-MS/MS (No Derivatization)48.997.8%4.2%0.10.3
Lab D LC-MS/MS (No Derivatization)49.298.4%3.9%0.150.5

Experimental Protocols

Detailed methodologies for the analytical techniques employed in this comparison are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific for the quantification of this compound, but requires a derivatization step to increase the analyte's volatility.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

  • Derivatization:

    • For TMS (Trimethylsilyl) Derivatization (Lab A): To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of acetonitrile. Cap the vial tightly and heat at 70°C for 30 minutes.

    • For TBDMS (tert-Butyldimethylsilyl) Derivatization (Lab B): To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. Cap the vial tightly and heat at 80°C for 45 minutes.

2. GC-MS Instrumental Parameters:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers a more direct analysis of this compound without the need for derivatization, often resulting in a faster workflow.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol (B129727) containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution: Transfer the supernatant to a new tube and dilute 1:1 with deionized water.

  • Filtration: Filter the diluted supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumental Parameters:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2.5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be optimized.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the GC-MS and LC-MS/MS methods described.

cluster_0 GC-MS Workflow A Sample Collection (Plasma) B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Derivatization (e.g., Silylation) D->E F GC-MS Analysis E->F

Experimental workflow for GC-MS analysis.

cluster_1 LC-MS/MS Workflow G Sample Collection (Plasma) H Protein Precipitation (Methanol) G->H I Centrifugation H->I J Supernatant Dilution & Filtration I->J K LC-MS/MS Analysis J->K

Experimental workflow for LC-MS/MS analysis.

Analysis of 2-Chlorobutanoic Acid-d6 in Urine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The two primary analytical techniques for the determination of small polar compounds like 2-Chlorobutanoic acid in urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each presents distinct advantages and requires different approaches to sample preparation and analysis.

Methodology Comparison at a Glance

FeatureLC-MS/MSGC-MS
Principle Separation of polar compounds in the liquid phase followed by mass-based detection.Separation of volatile compounds in the gas phase followed by mass-based detection.
Derivatization Generally not required, allowing for direct analysis.Mandatory to increase volatility and thermal stability.
Sample Preparation Simpler, often involving a "dilute-and-shoot" approach or solid-phase extraction (SPE).More complex, involving liquid-liquid extraction (LLE) or SPE followed by a derivatization step.
Analysis Time Can be very rapid, with some methods under 15 minutes.Typically longer due to the derivatization step and chromatographic run times.
Sensitivity High, especially with modern triple quadrupole mass spectrometers.High, with derivatization enhancing sensitivity.
Matrix Effects Can be significant and require careful method development to mitigate.Generally less susceptible to matrix effects compared to LC-MS/MS with electrospray ionization.

Performance Data for Analogous Compounds

While a specific limit of detection (LOD) for 2-Chlorobutanoic acid-d6 in urine is not documented in readily available literature, the following table summarizes the performance of analytical methods for structurally similar short-chain halogenated carboxylic acids in urine. These values can serve as a benchmark when developing and validating a new method.

AnalyteMethodSample PreparationLimit of Detection (LOD)Reference
MonochloroacetateLC-MS/MSSolid-Phase Extraction (SPE)7.0 ng/mL[1]
Haloacetic Acids (nine types)GC-MSHeadspace, Derivatization0.01 - 0.1 µg/L[2]
Trichloroacetic AcidHPLC-MS/MSSolid-Phase Extraction (SPE)0.5 ng/mL[3]
3-Bromopropionic AcidGC-MSLiquid-Liquid Extraction (LLE), Derivatization0.01 µg/mL

Experimental Protocols

LC-MS/MS Method for Short-Chain Halogenated Carboxylic Acids

This protocol is based on the methodology for the analysis of monochloroacetate in urine and can be adapted for this compound.

a. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample to remove particulate matter.

  • Condition a polymeric anion exchange SPE cartridge with methanol (B129727) followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte of interest with an appropriate solvent (e.g., methanol with a small percentage of formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

b. Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) or a HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection LC->MSMS Data Data Analysis MSMS->Data

Caption: LC-MS/MS Experimental Workflow.

GC-MS Method for Short-Chain Halogenated Carboxylic Acids

This protocol is based on methodologies for the analysis of haloacetic acids and other organic acids in urine and can be adapted for this compound.

a. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Thaw frozen urine samples at room temperature.

  • Acidify the urine sample with a strong acid (e.g., HCl).

  • Add an appropriate internal standard.

  • Extract the analyte from the urine using a suitable organic solvent (e.g., ethyl acetate) via vortexing and centrifugation.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness.

  • Add a derivatizing agent (e.g., a silylating agent like MTBSTFA) and a catalyst, and heat the mixture to facilitate the reaction.

  • After cooling, the sample is ready for GC-MS analysis.

b. Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Mass Spectrometer: A mass selective detector (MSD) or a triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample LLE Liquid-Liquid Extraction Urine->LLE Evaporate Evaporation LLE->Evaporate Derivatize Derivatization Evaporate->Derivatize GC GC Separation Derivatize->GC MS MS Detection GC->MS Data Data Analysis MS->Data

Caption: GC-MS Experimental Workflow.

Concluding Remarks

The choice between LC-MS/MS and GC-MS for the analysis of this compound in urine will depend on several factors, including available instrumentation, required sensitivity, sample throughput needs, and the laboratory's expertise. LC-MS/MS offers a more direct and potentially faster workflow, which is advantageous for high-throughput screening. However, careful optimization is required to minimize matrix effects. GC-MS, while involving a more laborious sample preparation due to the derivatization step, can offer excellent sensitivity and is often less prone to ion suppression.

For method development, it is recommended to start with the LC-MS/MS approach due to its simpler sample preparation. If matrix effects prove to be a significant issue that cannot be resolved through chromatographic or sample preparation optimization, the GC-MS method provides a robust alternative. In both cases, the use of a deuterated internal standard, such as the non-deuterated 2-Chlorobutanoic acid, is crucial for accurate quantification.

References

Safety Operating Guide

Proper Disposal and Safety Procedures for 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Chlorobutanoic acid-d6, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Prior to handling or disposal, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene.

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors or aerosols.

Emergency First Aid Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Immediate medical attention is required.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1][2]

Physical and Chemical Properties (Based on 2-Chlorobutanoic acid)

PropertyValue
Physical State Liquid[1][2]
Appearance Colorless to light yellow[1][2]
Odor Pungent/Stench[1]
Boiling Point 90 - 92 °C / 194 - 197.6 °F[2]
Flash Point 112 °C / 233.6 °F[2]
Hazards Corrosive, causes burns[1][2]

Operational Disposal Plan

The disposal of this compound must be managed as hazardous waste. The recommended method of disposal is incineration at a licensed hazardous waste facility.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound". Include the date of accumulation and any other information required by your institution's EHS department.[3]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area, away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide a complete and accurate description of the waste.[3]

  • Spill Management: In the event of a spill, use an inert absorbent material to contain the substance. The contaminated absorbent material must then be collected and disposed of as hazardous waste.

Important Note: Neutralization of halogenated organic acids is not recommended as a disposal method in a standard laboratory setting. The reaction can be complex and may produce hazardous byproducts.[3]

Disposal Workflow Diagram

A Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood A->C D Collect Waste in a Designated Container C->D E Label Container Clearly: 'Hazardous Waste: This compound' D->E F Store in a Secure, Ventilated Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Incineration at a Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chlorobutanoic acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Chlorobutanoic acid-d6. The following procedures are based on the known hazards of the non-deuterated analogue, 2-Chlorobutanoic acid, and best practices for managing deuterated and halogenated compounds.

Hazard Identification and Personal Protective Equipment (PPE)

2-Chlorobutanoic acid is classified as a corrosive material that can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2][3] The deuterated form, this compound, is expected to exhibit similar hazardous properties. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationSpecifications
Eyes Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4][5]
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for any signs of degradation or puncture before use.
Body Chemical-resistant Apron or Lab CoatA lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is required over the lab coat.
Respiratory Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Clear the workspace of any unnecessary items.

    • Have an emergency spill kit readily accessible.

    • Verify the location and functionality of the nearest safety shower and eyewash station.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat, followed by safety goggles, and then a face shield.

    • Don the recommended chemical-resistant gloves.

  • Aliquoting and Dispensing:

    • Perform all transfers and manipulations of this compound inside the chemical fume hood.

    • Use appropriate, clean, and dry glassware.

    • When weighing, use a tared, sealed container to minimize exposure.

    • If diluting, always add the acid to the solvent slowly; never the other way around.

  • Post-Handling:

    • Tightly seal the container of this compound immediately after use.

    • Decontaminate the work area within the fume hood.

    • Properly dispose of all contaminated disposable materials (e.g., pipette tips, gloves) in the designated halogenated organic waste container.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage and Disposal Plan

Proper storage and waste management are critical for safety and environmental protection.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store in a secondary containment tray made of a compatible material.

  • Segregate from incompatible materials such as bases and oxidizing agents.

Disposal:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6]

  • Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[4][6][7]

  • Do not mix with non-halogenated waste.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

Table 2: Emergency Response

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. For small spills, absorb with an inert, non-combustible material and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Verify Fume Hood & Safety Equipment B Don Appropriate PPE A->B C Aliquot/Dispense this compound B->C Proceed to Handling D Tightly Seal Container C->D I Spill or Exposure Occurs C->I Potential Hazard E Decontaminate Work Area D->E Complete Handling F Dispose of Waste in Halogenated Organics Container E->F G Remove PPE F->G H Wash Hands G->H J Follow Emergency Procedures I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.